methyl 4-cyano-3,5-difluorobenzoate methyl 4-cyano-3,5-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1805475-59-5
VCID: VC11514480
InChI:
SMILES:
Molecular Formula: C9H5F2NO2
Molecular Weight: 197.1

methyl 4-cyano-3,5-difluorobenzoate

CAS No.: 1805475-59-5

Cat. No.: VC11514480

Molecular Formula: C9H5F2NO2

Molecular Weight: 197.1

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 4-cyano-3,5-difluorobenzoate - 1805475-59-5

Specification

CAS No. 1805475-59-5
Molecular Formula C9H5F2NO2
Molecular Weight 197.1

Introduction

Structural Features

  • Electron-Withdrawing Groups: The cyano and fluorine substituents enhance the compound's reactivity by increasing its electrophilic nature.

  • Aromatic Stability: The benzene ring provides a stable framework for functional group interactions.

Synthesis

Methyl 4-cyano-3,5-difluorobenzoate can be synthesized through various methods. One common route involves the esterification of 4-cyano-3,5-difluorobenzoic acid using methanol in the presence of an acid catalyst.

General Synthesis Steps:

  • Starting Material: 4-Cyano-3,5-difluorobenzoic acid.

  • Reagents: Methanol and a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reaction Conditions: Heating under reflux to promote esterification.

  • Purification: The product is purified by recrystallization or chromatography.

This method ensures high yield and purity, making it suitable for both laboratory-scale and industrial production.

Applications in Synthetic Chemistry

Methyl 4-cyano-3,5-difluorobenzoate serves as an important intermediate in organic synthesis due to its functional versatility:

  • Pharmaceutical Intermediates:

    • Its reactivity facilitates the synthesis of bioactive molecules.

    • The cyano group enhances lipophilicity, which can improve drug absorption.

  • Material Science:

    • Used in the design of fluorinated polymers and advanced materials due to its stability and reactivity.

  • Chemical Modifications:

    • The electron-withdrawing groups make it an excellent substrate for nucleophilic substitution reactions.

    • It can participate in cross-coupling reactions to form complex aromatic compounds.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
Methyl 4-fluorobenzoateContains one fluorine atomLess reactive compared to difluoro derivatives
Methyl 2,4-difluorobenzoateTwo fluorine atoms at different positionsLacks cyano group; different reactivity profile
Methyl 4-cyano-2-fluorobenzoateCyano and fluorine groupsPositional changes alter electronic effects

Methyl 4-cyano-3,5-difluorobenzoate stands out due to its specific arrangement of functional groups that impart unique reactivity patterns.

Research Opportunities

While methyl 4-cyano-3,5-difluorobenzoate has been studied primarily as a synthetic intermediate, further research into its biological activities could reveal pharmacological potential. Compounds with similar structures often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties.

Potential Research Areas:

  • Biological activity screening against microbial strains.

  • Evaluation as a precursor for fluorinated pharmaceuticals.

  • Development of novel materials incorporating this compound for electronic or optical applications.

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